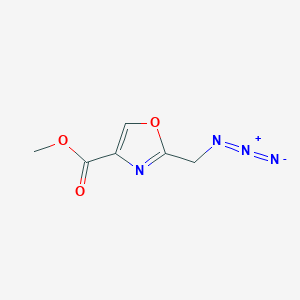
2-(4-cyano-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
Descripción general
Descripción
2-(4-cyano-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid, also known as CPPA, is a synthetic compound that has been studied for its potential applications in various scientific fields. CPPA has been used in the synthesis of various organic compounds, as well as for its potential applications in biochemistry and physiology. CPPA has been studied for its ability to act as an inhibitor of enzymes, as well as its potential to interact with various cellular processes.
Aplicaciones Científicas De Investigación
Chemical Inhibitors and Enzyme Studies
Pyrazole derivatives have been extensively studied for their role as chemical inhibitors, particularly in the context of cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibitors such as pyrazole compounds are vital for understanding drug-drug interactions and for the development of safer therapeutic agents. Studies like those by Khojasteh et al. (2011) delve into the selectivity of chemical inhibitors, highlighting the importance of such compounds in pharmacokinetics and pharmacodynamics (Khojasteh et al., 2011).
Heterocyclic Chemistry
Pyrazole and its derivatives are central to heterocyclic chemistry, offering a scaffold for the synthesis of various heterocycles. These compounds exhibit a range of properties, including biological and electrochemical activities, making them of interest in materials science, medicinal chemistry, and drug design. Research by Boča et al. (2011) and Gomaa & Ali (2020) explores the chemistry and properties of pyrazole-containing compounds, underscoring their versatility in the synthesis of new materials and biologically active molecules (Boča et al., 2011; Gomaa & Ali, 2020).
Kinase Inhibitors
The pyrazolo[3,4-b]pyridine core, similar in structure to the compound , is notably effective as a scaffold for kinase inhibitors, demonstrating the potential of pyrazole derivatives in targeted cancer therapies. Wenglowsky (2013) reviews the application of this scaffold in the development of kinase inhibitors, illustrating the compound's adaptability and effectiveness in binding to kinase enzymes, thereby modulating their activity (Wenglowsky, 2013).
Pyrolysis Studies
In the context of polysaccharide pyrolysis, research into the mechanisms by which pyrazole derivatives form could offer insights into new methods of biofuel production or the breakdown of organic materials. The study of pyrolysis pathways can inform the development of more efficient and sustainable energy sources (Ponder & Richards, 1994).
Propiedades
IUPAC Name |
2-(4-cyano-3-pyridin-4-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-5-9-6-15(7-10(16)17)14-11(9)8-1-3-13-4-2-8/h1-4,6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAFZADDLMKFLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyano-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one](/img/structure/B1482704.png)
![6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1482706.png)
![6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482707.png)